molecular formula C10H5F3IN B13024137 4-Iodo-7-(trifluoromethyl)quinoline

4-Iodo-7-(trifluoromethyl)quinoline

Cat. No.: B13024137
M. Wt: 323.05 g/mol
InChI Key: NJRPAWVFRRDIPE-UHFFFAOYSA-N
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Description

4-Iodo-7-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of iodine and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodoquinoline using a trifluoromethylating agent such as trifluoromethylcopper(I)phenanthroline complex . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of 4-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom.

    Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

    Cross-Coupling Products: New quinoline derivatives with extended carbon chains or aromatic groups.

    Oxidation and Reduction Products: Oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

4-Iodo-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-7-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interfering with biological pathways to exert its effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-(Trifluoromethyl)quinoline:

    4-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

4-Iodo-7-(trifluoromethyl)quinoline is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its potential for use in various scientific and industrial applications.

Properties

Molecular Formula

C10H5F3IN

Molecular Weight

323.05 g/mol

IUPAC Name

4-iodo-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F3IN/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H

InChI Key

NJRPAWVFRRDIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)I

Origin of Product

United States

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